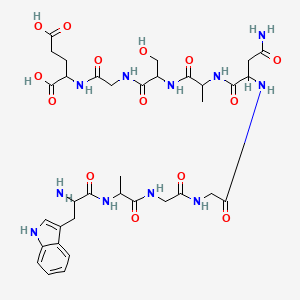

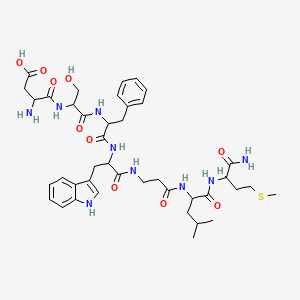

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé à l'aide de réactifs comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour former des liaisons peptidiques.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage : Le peptide complet est clivé de la résine à l'aide d'un mélange de clivage, généralement contenant du TFA, de l'eau et des piégeurs comme le triisopropylsilane (TIS).

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité. La purification est réalisée par chromatographie liquide haute performance (CLHP), assurant une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés par mutagenèse dirigée.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H2O2) ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le DTT ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : La mutagenèse dirigée implique l'utilisation d'amorces spécifiques et de l'ADN polymérase pour introduire des mutations.

Principaux produits formés

Oxydation : Méthionine sulfoxyde ou méthionine sulfone.

Réduction : Groupes thiols libres provenant de ponts disulfures.

Substitution : Peptides mutants avec des séquences d'acides aminés modifiées.

Applications De Recherche Scientifique

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 a des applications diverses en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs neurokinines, en particulier au récepteur neurokinine 2 (NK2) . Lorsqu'il se lie, il active des voies de signalisation intracellulaires, notamment la voie de la phospholipase C (PLC), conduisant à la libération de calcium intracellulaire et à des réponses physiologiques subséquentes telles que la contraction du muscle lisse et la libération de neurotransmetteurs .

Mécanisme D'action

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 exerts its effects by binding to neurokinin receptors, particularly the neurokinin 2 (NK2) receptor . Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and subsequent physiological responses such as smooth muscle contraction and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Composés similaires

Neurokinine A : Le composé parent de H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2, impliqué dans des processus physiologiques similaires.

Substance P : Un autre membre de la famille des tachykinines, connu pour son rôle dans la transmission de la douleur et l'inflammation.

Neurokinine B : Partage des similitudes structurales avec la neurokinine A et a des fonctions qui se chevauchent.

Unicité

This compound est unique en raison de ses modifications de séquence spécifiques, telles que la présence de β-alanine et l'amidation au niveau du C-terminal. Ces modifications peuvent modifier son affinité de liaison et sa spécificité pour les récepteurs neurokinines, ce qui pourrait entraîner des effets physiologiques distincts .

Propriétés

Formule moléculaire |

C41H57N9O10S |

|---|---|

Poids moléculaire |

868.0 g/mol |

Nom IUPAC |

3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54) |

Clé InChI |

VCOJTYHIRISXJZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)

![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)

![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)